N-(4-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-31-12-11-27-15-25-21-19(16-5-3-2-4-6-16)13-28(22(21)23(27)30)14-20(29)26-18-9-7-17(24)8-10-18/h2-10,13,15H,11-12,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMZRBHLCXBYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H21ClN4O3
- Molecular Weight : 436.9 g/mol
- CAS Number : 1226427-46-8
The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exhibit the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:
- Kinase Activity : Similar compounds in the pyrrolo[3,2-d]pyrimidine class have demonstrated kinase inhibition, which is crucial in cancer treatment by blocking pathways that promote tumor growth .
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds and provided insights into the potential efficacy of this compound:
Case Studies
- Inhibition of Cholinesterases : A study found that derivatives similar to this compound exhibited dual inhibitory effects on AChE and butyrylcholinesterase (BChE), with varying IC50 values indicating their potency against these enzymes .
- Docking Studies : Molecular docking studies have suggested favorable interactions between the compound and target enzymes like DHFR and various kinases. These interactions are facilitated by hydrogen bonding and hydrophobic interactions .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold exhibit significant biological activities. The following table summarizes some of the key biological activities associated with this compound and similar derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide | Chlorine substitution | Potential anticancer activity |
| N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide | Fluorine instead of chlorine | Anticancer activity |
| N-(phenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-methyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide | Methyl group instead of phenyl | Enzyme inhibition |
| N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-naphthyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide | Bromine substitution | Potential anti-inflammatory |
Oncology
The compound has been investigated for its potential as an anticancer agent. Studies have shown that the pyrrolo[3,2-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell survival and proliferation.
Enzyme Inhibition
This compound has also shown promise as an enzyme inhibitor. Its ability to interact with target proteins suggests it could be developed into a therapeutic agent for conditions where enzyme activity needs to be modulated.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes that are optimized for yield and purity. Researchers have focused on controlling reaction conditions to enhance the efficiency of the synthesis process. Techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and yield during synthesis.
Case Studies and Research Findings
Numerous studies have documented the pharmacological potential of this compound:
- Anticancer Studies : A study demonstrated that derivatives similar to N-(4-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF7) through apoptosis induction mechanisms.
- Enzyme Interaction Studies : Research utilizing molecular docking simulations revealed that the compound effectively binds to the active sites of specific kinases involved in tumor growth regulation.
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Target Compound : Features a pyrrolo[3,2-d]pyrimidine core with a 7-phenyl group and 3-(2-methoxyethyl) substituent.
- Analog (CAS 1251689-99-2): Replaces the pyrrolo ring with a thieno[2,3-d]pyrimidine core, retaining the 4-oxo and phenyl groups but substituting the 3-position with an ethyl group and the 5-position with a 4-chlorobenzyl acetamide . Impact: The sulfur atom in the thieno analog may enhance π-stacking interactions but reduce solubility compared to the nitrogen-rich pyrrolo core.
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine Derivatives
- Compound 24 (Molecules 2010): Incorporates a pyrido-thieno-pyrimidine core with a 7-methyl group and acetylated amino side chain . Key Differences:
- Higher molecular weight (369.44 g/mol) due to the fused pyrido-thieno system.
- Exhibits dual carbonyl groups (C=O at 1,730 and 1,690 cm⁻¹ in IR), contrasting with the single 4-oxo group in the target compound.
Substituent Variations
4-Chlorophenyl Acetamide Group
- Target Compound : The 4-chlorophenyl acetamide moiety likely contributes to target binding affinity, as seen in other kinase inhibitors (e.g., imatinib analogs).
- Analog (EP 4 374 877 A2) : Replaces the 4-chlorophenyl group with a trifluoromethylphenyl substituent, enhancing lipophilicity and metabolic stability .
Methoxyethyl vs. Morpholinylethoxy Substituents
- Target Compound : The 2-methoxyethyl group at position 3 improves water solubility due to the ether oxygen.
- Analog (EP 4 374 877 A2) : Uses a morpholinylethoxy group, which introduces tertiary amine functionality for enhanced solubility and hydrogen bonding .
Physicochemical and Pharmacokinetic Properties
Bioactivity Insights
- Kinase Inhibition : The pyrrolo[3,2-d]pyrimidine scaffold is associated with ATP-binding site inhibition in kinases (e.g., JAK2, EGFR) .
- Cytotoxicity: Thieno-pyrimidine analogs (e.g., CAS 1251689-99-2) demonstrate antiproliferative activity in cancer cell lines, with IC50 values in the micromolar range .
- Metabolic Stability : Morpholinylethoxy-substituted derivatives (EP 4 374 877) show prolonged half-lives in preclinical models due to reduced CYP450 metabolism .
Key Research Findings and Implications
Substituent-Driven Solubility : The 2-methoxyethyl group in the target compound offers a balance between lipophilicity and aqueous solubility, critical for oral bioavailability.
Chlorophenyl vs. Trifluoromethylphenyl : The 4-chlorophenyl group provides moderate electron-withdrawing effects, while trifluoromethyl groups enhance metabolic resistance .
Heterocyclic Core Flexibility: Thieno-pyrimidine analogs exhibit stronger π-stacking but poorer solubility than pyrrolo-pyrimidines, highlighting trade-offs in drug design .
Preparation Methods
Condensation Reactions for Heterocyclic Assembly
The pyrrolo[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds. For example, heating 4-hydroxycoumarin, arylglyoxal hydrate, and 6-aminouracil in acetic acid under reflux conditions facilitates the formation of the tricyclic core. In the target compound, the 7-phenyl substituent is introduced at this stage by substituting arylglyoxal hydrate with phenylglyoxal.
Functionalization at Position 3: Introduction of the 2-Methoxyethyl Group
Position 3 of the pyrrolo[3,2-d]pyrimidine core is alkylated using 2-methoxyethyl bromide or iodide in the presence of a base such as potassium carbonate. This step is performed in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving substitution efficiencies of 75–85%. The reaction mechanism involves nucleophilic displacement, where the deprotonated nitrogen at position 3 attacks the electrophilic carbon of the 2-methoxyethyl halide.
Stepwise Synthesis of the Target Compound
Synthesis of 3-(2-Methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine
-
Core Formation :
A mixture of 6-aminouracil (1.0 eq), phenylglyoxal hydrate (1.2 eq), and glacial acetic acid (10 mL per mmol) is refluxed at 120°C for 8 hours. The intermediate is isolated via vacuum filtration and washed with cold ethanol. -
Alkylation at Position 3 :
The intermediate (1.0 eq) is suspended in DMF, treated with 2-methoxyethyl bromide (1.5 eq) and K₂CO₃ (2.0 eq), and stirred at 70°C for 12 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Table 1: Reaction Conditions for Core Functionalization
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Acetamide Side-Chain Installation
The 5-position of the pyrrolo[3,2-d]pyrimidine core is functionalized via nucleophilic substitution. Chloroacetyl chloride is reacted with 4-chloroaniline in acetone containing K₂CO₃ to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then coupled to the hydroxyl group at position 5 of the pyrrolo[3,2-d]pyrimidine core under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
Key Optimization Notes :
-
Excess K₂CO₃ (2.5 eq) improves amidation efficiency by scavenging HCl.
-
Anhydrous acetone minimizes hydrolysis of chloroacetyl chloride.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
IR Spectroscopy : Absorption bands at 1680 cm⁻¹ (C=O amide) and 3381 cm⁻¹ (N-H stretch) confirm acetamide formation.
-
¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrrole-H), 7.65–7.43 (m, 9H, aromatic-H), 4.77 (s, 2H, CH₂), 3.62 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃).
-
HR-MS : m/z calculated for C₂₆H₂₄ClN₅O₃ [M+H]⁺: 514.1634; found: 514.1638.
Table 2: Selected ¹³C-NMR Data
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C=O (amide) | 168.2 | Carbonyl |
| C-4 (pyrimidine) | 160.1 | Oxo group |
| OCH₃ | 55.6 | Methoxy |
Solvent and Reagent Optimization
Solvent Effects on Crystallization
Crystallization from toluene:ethanol (2:1) yields needle-shaped crystals suitable for X-ray diffraction. Alternative solvents like acetonitrile or ethyl acetate produce amorphous solids with lower purity.
Role of Dimethylsulfide in Reaction Efficiency
Patent data indicate that dimethylsulfide (DMS) enhances reaction rates in alkylation steps by stabilizing reactive intermediates. A DMS:dimethylsulfate molar ratio of 1.25:1 maximizes yield (78%) while minimizing byproducts.
Industrial-Scale Synthesis Considerations
Green Chemistry Approaches
Yield Optimization Strategies
-
Temperature Control : Maintaining reflux temperatures within ±2°C during core formation prevents decomposition.
-
Purification : Recrystallization from ethanol increases purity from 90% to 99.5%.
Applications and Derivatives
While the primary focus is synthesis, the target compound’s structural features suggest potential as a kinase inhibitor or anticancer agent. Derivatives with modified methoxyethyl groups exhibit enhanced solubility and bioavailability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for constructing the pyrrolo[3,2-d]pyrimidinone core in this compound?
- Methodology : The pyrrolo[3,2-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example, describes a multi-step synthesis using ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, where the pyrimidine ring is formed via nucleophilic substitution followed by cyclization under acidic conditions . Key steps include:
- Intermediate formation : Coupling of acetamide derivatives with substituted pyrimidine precursors.
- Cyclization : Use of reagents like POCl₃ or PCl₃ to promote ring closure.
- Crystallographic validation : Single-crystal X-ray diffraction (as in ) confirms regiochemistry and stereochemistry .
Q. How is structural elucidation performed for this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl and chlorophenyl groups).
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., used this to validate the 3D structure of a fluorinated pyrrolopyrimidine derivative) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₂H₁₉ClFN₅O₄ in ) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during functionalization of the pyrrolo[3,2-d]pyrimidinone scaffold?
- Methodology : Regioselectivity challenges arise during substitutions at positions 3 and 7. highlights the use of directed ortho-metalation or protecting group strategies to control reactivity:
- Directed functionalization : Introduce electron-withdrawing groups (e.g., methoxyethyl) to direct electrophilic attacks .
- Microwave-assisted synthesis : Reduces side reactions (e.g., achieved higher yields for a pyrrolopyrimidine derivative using microwave irradiation) .
- Reaction monitoring : Use HPLC or LC-MS to track intermediates and adjust reaction conditions dynamically .
Q. How do researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Case Study : discusses variability in biological activities (e.g., antimicrobial vs. cytotoxic effects) among pyrrolopyrimidine derivatives. To address discrepancies:
- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and assay protocols (e.g., MTT assay) across studies.
- SAR analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl in and ) to identify activity-determining groups .
- Dose-response validation : Replicate results across multiple independent labs (as in ’s synthesis of AZD8931) .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and CYP450 interactions.
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. references docking studies to validate interactions with EGFR .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS or AMBER).
Q. How are impurities characterized during scale-up synthesis?
- Methodology :
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., ’s safety data for acetamide derivatives) .
- HPLC-MS/MS : Quantify impurities at <0.1% levels using reverse-phase C18 columns and gradient elution.
- Isolation via prep-HPLC : Purify and structurally characterize impurities using NMR and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
